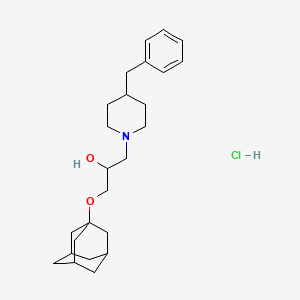

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride

Description

1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic chemical compound notable for its structured blend of adamantane and piperidine moieties. Known for its biological activity, it plays a pivotal role in pharmaceutical research and various industrial applications due to its distinctive molecular structure and properties.

Properties

IUPAC Name |

1-(1-adamantyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO2.ClH/c27-24(18-28-25-14-21-11-22(15-25)13-23(12-21)16-25)17-26-8-6-20(7-9-26)10-19-4-2-1-3-5-19;/h1-5,20-24,27H,6-18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEMWMIROKATPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC(COC34CC5CC(C3)CC(C5)C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multi-step reactions starting with the adamantane and piperidine derivatives. Key reaction conditions include:

Step 1: Synthesis of the adamantan-1-yloxy intermediate through the reaction of adamantane with a hydroxylating agent.

Step 2: Formation of the benzylpiperidine component via alkylation reactions.

Step 3: Coupling of the adamantan-1-yloxy intermediate with the benzylpiperidine derivative under controlled conditions.

Step 4: Conversion of the free base to its hydrochloride salt by acidification using hydrochloric acid.

Industrial Production Methods

On an industrial scale, the synthesis leverages high-pressure reactors and continuous flow systems to maintain reaction control and maximize yield. The process is optimized for purity and scalability through methods such as crystallization and recrystallization, coupled with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: Often using agents like KMnO₄ or CrO₃, leading to products with increased oxygen content.

Reduction: Typically with reagents like NaBH₄ or LiAlH₄, yielding alcohols or amines.

Substitution: Both nucleophilic and electrophilic substitutions are possible, involving halides or other leaving groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)

Substitution: Halogenated solvents, acid or base catalysts

Major Products

Oxidation Products: Ketones, Carboxylic acids

Reduction Products: Secondary and tertiary alcohols, Amines

Substitution Products: Varied depending on the substituent introduced

Scientific Research Applications

Chemistry

The compound serves as a precursor in organic synthesis, facilitating the development of complex molecular frameworks due to its reactive adamantane and piperidine centers.

Biology

In biological research, 1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is studied for its potential as a ligand in receptor binding studies, impacting neurological pathways.

Medicine

Pharmacologically, it exhibits promise in therapeutic areas such as neurodegenerative disorders and psychiatric conditions, owing to its interaction with central nervous system receptors.

Industry

In the industrial domain, the compound finds applications in the manufacture of specialized polymers and as an additive in advanced materials, enhancing properties like thermal stability and mechanical strength.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through binding to specific receptors in the central nervous system, influencing neurotransmitter release and uptake. Its unique structure allows for high-affinity interactions with proteins such as G-protein coupled receptors (GPCRs) and ion channels.

Comparison with Similar Compounds

Similar Compounds

Memantine: Also contains an adamantane core and is used in the treatment of Alzheimer's disease.

Rimantadine: Structurally related with antiviral properties.

Piperidine derivatives: Like fentanyl, with variations in the substituents affecting receptor binding and pharmacological effects.

Uniqueness

1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride stands out due to its combined adamantane and piperidine structures, providing a dual-functional platform for diverse biological interactions and chemical reactivity. This dual nature enables applications across different fields, making it a versatile and valuable compound in scientific research and industrial processes.

Hope this thorough dive into the world of this compound offers you some new insights!

Q & A

Q. How can cryo-EM be applied to study the compound’s interaction with viral capsid proteins?

- Methodological Answer :

- Sample preparation : Co-crystallize the compound with viral proteins (e.g., HIV-1 capsid) in lipid nanodiscs.

- Data collection : Use a 300 kV cryo-EM microscope to resolve binding at <3 Å resolution.

- Validation : Compare with mutagenesis studies (e.g., alanine scanning of binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.